molecular formula C16H14N2S B240851 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

Cat. No. B240851
M. Wt: 266.4 g/mol
InChI Key: OZLFSLHKHGATAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic aromatic compound with a thiadiazole ring and two aromatic rings. The compound has been synthesized using various methods and has shown promising results in a variety of research applications.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its high purity and yield. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.

Future Directions

There are several future directions for research on 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly.

Synthesis Methods

One of the most common methods of synthesizing 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is through the reaction of 3-methylbenzenamine and 4-methylbenzenamine with thiocarbonyl diimidazole. The reaction takes place in the presence of anhydrous acetonitrile and yields the desired compound in high yield and purity.

Scientific Research Applications

2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been tested for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.

properties

Product Name

2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C16H14N2S/c1-11-6-8-13(9-7-11)15-17-18-16(19-15)14-5-3-4-12(2)10-14/h3-10H,1-2H3

InChI Key

OZLFSLHKHGATAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC(=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)C

Origin of Product

United States

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